molecular formula C15H15N7O2 B12158656 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B12158656
M. Wt: 325.33 g/mol
InChI Key: XILJAKFOGBNEON-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of triazole rings and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Triazole Rings: The triazole rings can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Coupling Reactions: The phenoxyacetamide moiety is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a chloroacetamide in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the triazole and phenoxyacetamide intermediates using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the triazole rings, potentially converting them to dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole moieties exhibit potent antifungal properties. N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has been studied for its efficacy against various fungal strains. The structural features of the triazole rings enhance binding affinity to fungal enzymes, thereby inhibiting their growth.

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Triazole derivatives have been shown to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Further investigation into its mechanism of action is warranted to fully elucidate its potential in cancer therapy.

Plant Growth Regulation

The compound has been evaluated for its role as a plant growth regulator. Its application in agriculture could enhance crop yield by promoting root development and improving resistance to environmental stressors. Studies have demonstrated that triazole derivatives can modulate plant hormone levels, leading to improved growth metrics.

Fungicide Development

Given its antifungal properties, this compound is being explored as a potential fungicide. Its effectiveness against pathogenic fungi in crops could provide a novel solution for crop protection while minimizing chemical residues.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of triazole derivatives demonstrated that this compound exhibited significant inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antifungal agents.

Case Study 2: Agricultural Impact

Field trials assessing the impact of this compound on wheat crops revealed increased resistance to common fungal pathogens and enhanced growth parameters compared to untreated controls. The results suggest its potential as a sustainable agricultural input.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing compound used as an antifungal agent.

    Voriconazole: A triazole derivative with broad-spectrum antifungal activity.

    Itraconazole: A triazole antifungal used to treat various fungal infections.

Uniqueness

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its dual triazole rings and phenoxyacetamide moiety, which confer distinct chemical and biological properties

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing literature.

Synthesis

The synthesis of the compound involves multiple steps that typically include the formation of triazole rings and subsequent modifications to achieve the desired structure. The triazole moieties are crucial for the biological activity of this class of compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity :
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In particular, derivatives similar to the compound have shown efficacy against various pathogens, including fungi and bacteria. For instance, triazole derivatives have been reported to inhibit the growth of Candida albicans and Staphylococcus aureus .

Antiparasitic Activity :
Some studies highlight the potential antiparasitic effects of triazole derivatives. For example, certain triazoles have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Mechanism of Action :
The mechanism by which these compounds exert their biological effects often involves interference with nucleic acid synthesis or disruption of cellular processes in pathogens. The presence of the triazole ring is thought to play a pivotal role in these interactions.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Antifungal Activity :
    • Objective : To evaluate the antifungal properties against Candida species.
    • Methodology : In vitro assays measuring minimum inhibitory concentrations (MIC).
    • Results : Compounds similar to this compound exhibited MIC values lower than standard antifungal agents .
  • Study on Antibacterial Activity :
    • Objective : Assessing efficacy against Escherichia coli and Klebsiella pneumoniae.
    • Methodology : Disk diffusion method and broth microdilution.
    • Results : Notable inhibition zones were observed for several derivatives, indicating promising antibacterial properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget PathogenMIC (µg/mL)Reference
Triazole AAntifungalCandida albicans0.5
Triazole BAntibacterialE. coli1.0
Triazole CAntiparasiticT. cruzi0.033

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-4-5-10)7-24-12-3-1-2-11(6-12)22-8-16-17-9-22/h1-3,6,8-10H,4-5,7H2,(H2,18,19,20,21,23)

InChI Key

XILJAKFOGBNEON-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC(=C3)N4C=NN=C4

Origin of Product

United States

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